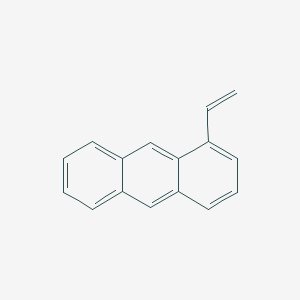

1-Vinylanthracene

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C16H12 |

|---|---|

Poids moléculaire |

204.27 g/mol |

Nom IUPAC |

1-ethenylanthracene |

InChI |

InChI=1S/C16H12/c1-2-12-8-5-9-15-10-13-6-3-4-7-14(13)11-16(12)15/h2-11H,1H2 |

Clé InChI |

UVHXEHGUEKARKZ-UHFFFAOYSA-N |

SMILES canonique |

C=CC1=CC=CC2=CC3=CC=CC=C3C=C21 |

Origine du produit |

United States |

Synthetic Methodologies for 1 Vinylanthracene and Its Derivatives

Alkylation and Related Reactions for Vinyl Group Introduction

A common strategy for synthesizing 1-vinylanthracene involves a multi-step process starting from 1-acetylanthracene. This process typically includes the reduction of the acetyl group to an alcohol, followed by dehydration or a related elimination reaction to form the vinyl group.

For instance, 1-(anthracen-1-yl)ethanol can be synthesized and subsequently dehydrated to yield this compound. A related approach involves the conversion of 1-(anthracen-1-yl)ethanol to 1-(1-chloroethyl)anthracene, which is then dehydrochlorinated to produce this compound. acs.org

Another prominent method for creating the vinyl group is the Wittig reaction. masterorganicchemistry.comwikipedia.orglibretexts.org This reaction utilizes a phosphonium (B103445) ylide to convert a carbonyl group, such as the one in 1-anthraldehyde, directly into a vinyl group. wku.eduescholarship.org Specifically, methylenetriphenylphosphorane (B3051586) (Ph3P=CH2) is a common Wittig reagent for this transformation. wikipedia.orgwku.edu The reaction between an aldehyde or ketone and a Wittig reagent is a reliable method for forming a C=C double bond with a defined location. libretexts.org

The Grignard reaction also provides a pathway to this compound. Starting from anthrone, a reaction with vinylmagnesium bromide can produce 9-vinylanthracene (B1293765), which can then potentially be isomerized or further modified. ajrconline.org

Palladium-Catalyzed Heck Reaction Protocols for Vinylanthracene Synthesis

The Heck reaction, a palladium-catalyzed cross-coupling reaction, is a powerful tool for synthesizing vinylanthracenes. numberanalytics.com This reaction typically couples a vinyl-containing compound with an aryl halide or triflate in the presence of a palladium catalyst and a base. numberanalytics.comorganic-chemistry.org The Heck reaction is known for its ability to form carbon-carbon bonds with high stereoselectivity, often favoring the trans isomer. organic-chemistry.orgmdpi.com

Various palladium catalysts and reaction conditions have been developed for the Heck reaction. organic-chemistry.org For example, a catalyst system consisting of Pd(OAc)2 and K3PO4 in dimethylacetamide (DMA) has been used for the synthesis of 9-vinylanthracene derivatives. mdpi.com In some cases, the reaction can be performed without a triaryl phosphine (B1218219) ligand, while other protocols utilize ligands like PPh3 or tri-o-tolylphosphine (B155546) (TOP). mdpi.combenthamopen.com The reaction is versatile and can be applied to a range of substrates, including aryl and vinyl halides. numberanalytics.com

Table 1: Examples of Heck Reaction Conditions for Vinylanthracene Synthesis

| Catalyst System | Ligand | Base | Solvent | Reference |

| Pd(OAc)₂ | None | K₃PO₄ | Dimethylacetamide (DMA) | mdpi.com |

| Pd(OAc)₂ | PPh₃ | - | - | mdpi.com |

| Pd(OAc)₂ | Tri-o-tolylphosphine (TOP) | - | DMF-Et₃N (1:1) | benthamopen.com |

Advanced Synthetic Routes for Stereoselective (E/Z Isomerism) Formation

Controlling the stereochemistry of the vinyl group (E/Z isomerism) is a critical aspect of synthesizing specific this compound derivatives. The Heck reaction generally exhibits a high degree of trans (E) selectivity. organic-chemistry.org This is a result of the reaction mechanism, which involves a syn-addition of the palladium-organic species to the double bond followed by a syn-elimination.

The Wittig reaction can also be modified to control stereoselectivity. wikipedia.org The Schlosser modification of the Wittig reaction, for example, allows for the synthesis of the E-alkene by converting the initially formed erythro betaine (B1666868) intermediate to the threo betaine using phenyllithium (B1222949) at low temperatures. wikipedia.org Under lithium-salt-free conditions, the stereoselectivity of the Wittig reaction is often under kinetic control. wikipedia.org

The Zweifel olefination is another stereoselective method that can be used to synthesize vinylarenes. researchgate.net This reaction involves the use of boronate complexes and has been shown to produce vinyl heteroarenes with up to 100% stereoselectivity. researchgate.net

Purification Techniques and Impact on Subsequent Polymerization Efficacy

The purity of this compound monomer is of utmost importance for achieving high molecular weight polymers through polymerization. acs.orgresearchgate.net Rigorous purification is necessary to remove impurities that can interfere with the polymerization process. acs.orgresearchgate.net

Common purification techniques for this compound and its precursors include:

Column Chromatography: This is a widely used method for separating the desired product from byproducts and unreacted starting materials. acs.orgwku.eduajrconline.orglookchem.com Alumina (basic or neutral) and silica (B1680970) gel are common stationary phases, with various solvents used as eluents. acs.orgajrconline.orglookchem.com

Recrystallization: This technique is effective for purifying crystalline solids. lookchem.com Solvents such as benzene (B151609)/hexane or benzene/methanol are often used. lookchem.com

Washing: Washing the crude product with water or dilute acid can remove water-soluble impurities. lookchem.com

The effectiveness of polymerization is directly linked to monomer purity. For instance, high-purity this compound can be polymerized via anionic addition to yield a high molecular weight linear polymer. researchgate.net In contrast, even with rigorous purification, some vinylanthracene derivatives, like 9-vinylanthracene, may not produce high molecular weight polymers through radical or anionic polymerization. acs.orgresearchgate.net

Design and Synthesis of Functionalized this compound Analogues

The synthesis of functionalized this compound analogues allows for the tuning of the material's properties for specific applications. Functional groups can be introduced at various positions on the anthracene (B1667546) ring or on the vinyl group itself.

Functionalized derivatives can be prepared by using appropriately substituted starting materials in the synthetic routes described above. For example, functionalized aryl halides can be used in the Heck reaction to produce vinylanthracenes with substituents on the aromatic core. mdpi.com

The synthesis of 9-position functionalized anthracene derivatives has been reported, demonstrating the potential for creating a variety of structural analogues. mdpi.com These functionalized monomers can exhibit interesting properties, such as aggregation-induced emission (AIE). mdpi.comnih.govjlu.edu.cn

Polymerization Science of 1 Vinylanthracene

Fundamental Polymerization Mechanisms

The polymerization of 1-vinylanthracene can be initiated through various mechanisms, including free radical, anionic, and cationic polymerization. Each mechanism follows distinct pathways for initiation, chain growth, and termination, leading to polymers with potentially different structures and properties.

Free Radical Polymerization: Kinetics, Chain Growth, and Termination

Free radical polymerization of vinyl monomers involves three main steps: initiation, propagation (chain growth), and termination. Initiation typically involves the thermal or photochemical decomposition of an initiator to form free radicals, which then add to the vinyl monomer to start a growing polymer chain. Chain growth proceeds by the rapid addition of successive monomer units to the radical chain end. Termination occurs when two growing polymer radicals combine or disproportionate, leading to the cessation of chain growth.

Anionic Polymerization: Initiation Mechanisms, Chain Transfer Reactions, and Living Polymerization Characteristics

Anionic polymerization is initiated by anionic species that add to the vinyl monomer, forming a carbanionic chain end. This chain end then propagates by sequentially adding monomer units. Anionic polymerization can exhibit "living" characteristics under appropriate conditions, where chain termination and irreversible chain transfer are absent, allowing for control over molecular weight and polymer architecture.

High purity this compound can be polymerized to high molecular weight linear polymers by anionic addition-type initiation at low temperatures. However, achieving high molecular weight is highly dependent on monomer purity.

The anionic polymerization of vinylanthracene monomers, particularly 9-vinylanthracene (B1293765), has been reported to be challenging and often plagued by side reactions, primarily chain transfer reactions involving the anthracene (B1667546) ring. These transfer reactions can lead to the formation of oligomeric products with unusual structures and limit the achievable molecular weight.

Anionic polymerization can be initiated by carbanions or through electron transfer processes. For some monomers, electron transfer catalysts can initiate polymerization. However, attempts to initiate the anionic polymerization of 2-vinylanthracene (B14823) with electron transfer initiators like sodium naphthalene (B1677914) and sodium biphenyl (B1667301) were reported as unsuccessful, resulting in poor yields and oligomeric products. science-softcon.de Side reactions involving growing polymeric anions and the anthracene ring can occur, including both adduct formation and electron transfer. The extent of these side reactions is influenced by factors such as the structure of the anion, solvent polarity, counterion, and temperature.

Alkyllithium compounds are common initiators for anionic polymerization. The use of alkyllithium initiators in hydrocarbon solvents or tetrahydrofuran (B95107) (THF) has been explored for vinylanthracene polymerization. For 9-vinylanthracene, the anionic polymerization with alkyllithium alone in toluene (B28343) yielded no reaction product.

The addition of amine co-initiators to alkyllithium systems can significantly influence the anionic polymerization of vinylanthracenes. The alkyllithium/amine system, known for its high nucleophilicity, has been investigated for the anionic polymerization of 9-vinylanthracene at moderate temperatures in hydrocarbon solvents. Factors such as the high nucleophilicity of the initiator and propagating species, the low steric hindrance of the amine molecule, and good solubility of the poly(9-vinylanthracenyl)lithium during polymerization were found to be important. For instance, the t-butyllithium (t-BuLi)/N,N,N',N'-tetramethylethylenediamine (TMEDA) system showed improved yields for 9-vinylanthracene polymerization compared to n-butyllithium alone or with other amines, although molecular weight and yield were still limited by transfer and termination reactions.

Solvent polarity and type also play a crucial role in anionic polymerization by affecting the solubility of species and the nature of the active center (free ions, ion pairs, aggregates). Tetrahydrofuran (THF) and benzene (B151609) have been used as solvents for the anionic polymerization of vinylanthracenes.

Cationic Polymerization: Pathways and Polymer Structure

Cationic polymerization is initiated by cationic species, typically generated from the reaction of an initiator (e.g., a protic acid or a Lewis acid/co-initiator system) with the monomer. The resulting carbocationic chain end propagates by adding monomer units.

Cationic polymerization has been applied to vinylanthracene monomers. For 9-vinylanthracene, cationic polymerization was reported to yield higher molecular weight polymers compared to radical or anionic methods. In cationic systems, the vinyl group and the central ring of the anthracene nucleus in 9-vinylanthracene can act as a 1,3,5-triene system, influencing the polymerization pathway and the structure of the resulting polymer. fishersci.com Evidence for the polymer structure is typically obtained through spectroscopic methods like infrared, ultraviolet, and nuclear magnetic resonance spectroscopy. fishersci.com

Controlled Radical Polymerization Techniques (e.g., Atom Transfer Radical Polymerization - ATRP)

Controlled Radical Polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), allow for better control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture compared to conventional free radical polymerization. These techniques rely on establishing a rapid equilibrium between dormant and active radical species, maintaining a low concentration of propagating radicals and minimizing termination reactions.

Molecular Weight Control and Polydispersity Index Analysis

Control over molecular weight and achieving a narrow molecular weight distribution, indicated by a low polydispersity index (PDI = Mw/Mn), are key objectives in controlled polymerization. sigmaaldrich.comsigmaaldrich.com A PDI close to 1.0 signifies a very narrow distribution, where most polymer chains have similar lengths. Conventional free radical polymerization typically results in PDIs much greater than 1.5. sigmaaldrich.com

In controlled polymerization of vinyl monomers, the theoretical molecular weight (Mn,th) typically increases linearly with monomer conversion, and the experimental molecular weight (Mn,GPC) determined by techniques like Gel Permeation Chromatography (GPC) should closely match the theoretical value. itu.edu.tr The PDI generally remains low throughout the polymerization process. sigmaaldrich.comitu.edu.tr

While specific data for controlled homopolymerization of this compound regarding molecular weight and PDI from the provided sources is limited, studies on related monomers and controlled polymerization techniques demonstrate the potential for achieving controlled characteristics. For instance, ATRP has been shown to produce polymers with predetermined molecular weights up to 10^5 g/mol and low polydispersities (1.1 < Mw/Mn < 1.5) for other monomers. researchgate.net Similarly, RAFT polymerization has been reported to yield polymers with molecular weights ranging from 2,600 to 125,000 g/mol and PDIs less than 1.2 for various monomers. sigmaaldrich.com

Data from a study on poly(1-vinyl anthracene) indicates commercially available samples with specific molecular weights and PDIs. For example:

| Product ID | Mn * 10^3 ( g/mol ) | Mw/Mn |

| P6395-1VAn | 6.7 | 1.44 |

This suggests that controlled or pseudo-controlled methods are employed to achieve such characteristics for 1-VAn polymers.

Copolymerization Studies of this compound

Copolymerization of this compound with other monomers is a strategy to modify the properties of the resulting polymer, combining the characteristics of 1-VAn with those of the comonomer. Studies on the copolymerization of vinylanthracene isomers, including 1-VAn, with monomers like styrene (B11656) and acrylates have been conducted to understand their relative reactivities and the resulting copolymer structures. researchgate.netresearchgate.netresearchgate.net

Reactivity Ratios and Monomer Sequence Distribution in Copolymers

Reactivity ratios (r1 and r2) are crucial parameters in copolymerization that describe the relative preference of a propagating chain radical to add its own monomer (r1) or the other monomer (r2). These ratios influence the composition and sequence distribution of monomer units along the copolymer chain. chemrxiv.org The Price-Alfrey scheme is a method used to correlate the reactivities of vinyl compounds in copolymerization and calculate reactivity ratios. researchgate.netresearchgate.net

Studies on the free radical copolymerization of this compound and 9-vinylanthracene with styrene have shown differences in their reactivity. This compound exhibits higher reactivity compared to 9-vinylanthracene in free radical copolymerization with styrene. researchgate.netresearchgate.net This difference in reactivity is attributed to factors such as steric hindrance and the resonance stabilization of the radical adduct. researchgate.netresearchgate.net

The reactivity ratios determine whether the copolymer will have a random, alternating, or blocky sequence distribution of monomers. For example, if both r1 and r2 are less than 1, there is a tendency towards alternation. If both are greater than 1, there is a tendency towards blockiness. chemrxiv.org The specific reactivity ratios for this compound with various comonomers would dictate the resulting monomer sequence distribution in the copolymer.

Investigation of Steric and Electronic Influences on Copolymerization Behavior

The copolymerization behavior of this compound is significantly influenced by both steric and electronic factors. The bulky anthracene group attached to the vinyl monomer introduces steric hindrance, which can affect the accessibility of the double bond for polymerization and the stability of the propagating radical. researchgate.netresearchgate.net

In the case of vinylanthracene isomers, the steric hindrance to conjugation between the anthracene system and the exocyclic double bond is a key factor influencing their reactivity. researchgate.netresearchgate.net The resonance stabilization of the radical adduct also plays a role. researchgate.netresearchgate.net

Electronic effects, such as the polarity of the monomers, can also influence copolymerization. However, in some cases involving vinylanthracene, the influence of steric factors appears to be more significant than that of polarity differences between monomers. researchgate.netdss.go.th

Synthesis and Characterization of Block and Graft Copolymers Incorporating this compound Units

Block and graft copolymers containing this compound units can be synthesized to create materials with unique phase separation behavior and properties derived from each polymer block or graft. Controlled polymerization techniques are particularly well-suited for the synthesis of well-defined block copolymers. sigmaaldrich.comsigmaaldrich.comgoogle.com

Block copolymers are typically synthesized by sequential polymerization of different monomers using living polymerization methods. For instance, a polymer block is first created, and then this polymer chain end is used to initiate the polymerization of a second monomer, forming a second block attached to the first. sigmaaldrich.comgoogle.com Graft copolymers involve polymer chains (grafts) attached to a main polymer backbone. researchgate.net

While direct examples of synthesizing block or graft copolymers specifically with this compound using controlled methods were not extensively detailed in the provided results, the general methodologies of ATRP, RAFT, and NMP are applicable to a wide range of vinyl monomers, including styrenes and acrylates, which could potentially be copolymerized with 1-VAn. sigmaaldrich.comsigmaaldrich.com Research has explored incorporating related vinylanthracene derivatives into copolymers, indicating the feasibility of incorporating anthracene units into more complex polymer architectures. researchgate.netrsc.org Characterization of these copolymers involves techniques like GPC to determine molecular weight and PDI, and spectroscopy (e.g., NMR, UV-Vis) to confirm composition and structure. itu.edu.trpaint.orgresearchgate.net

Macromolecular Architecture and Structural Elucidation of this compound Polymers

The macromolecular architecture of poly(this compound) and its copolymers refers to the size, shape, and connectivity of the polymer chains. Due to the rigid and bulky anthracene side group, the architecture can influence the polymer's physical properties, such as solubility, thermal behavior, and optical properties.

Structural elucidation of this compound polymers involves determining the repeating unit structure, the chain connectivity (e.g., head-to-tail linkages), and in the case of copolymers, the monomer sequence distribution and the architecture (linear, branched, block, graft). Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable for structural characterization. lookchem.comresearchgate.netresearchgate.net GPC is used to determine molecular weight and its distribution. itu.edu.tr

For poly(this compound), the primary structure is expected to involve the polymerization of the vinyl double bond. However, the presence of the anthracene ring could potentially lead to alternative polymerization modes or side reactions under certain conditions. Early studies on vinylanthracene polymerization utilized techniques like IR, UV, and NMR spectroscopy to provide evidence for the structure of the resulting polymers. researchgate.net

The bulky nature of the anthracene group in poly(this compound) can influence the polymer chain conformation and packing, potentially leading to semi-crystalline or amorphous structures depending on the polymerization conditions and processing.

Strategies for Incorporating Anthracene Moieties into Main Chains, Side Radicals, and Chain Ends

Incorporating anthracene groups into polymers can be achieved through various polymerization techniques, leading to different polymer architectures where the anthracene moiety resides in the main chain, as a side group, or at the chain ends.

For vinyl monomers like this compound, the most common approach is addition polymerization, where the anthracene group is typically incorporated as a pendant group attached to the polymer backbone. Anionic polymerization has been explored for this compound. Studies have investigated anionic polymerization using systems like alkyllithium/amine in solvents such as toluene. While this method can yield poly(this compound), achieving high molecular weights has been challenging, often limited by transfer reactions involving the anthracene ring that lead to oligomeric products with unusual structures. sci-hub.se Factors influencing the success of anionic polymerization include the nucleophilicity of the initiator system, the steric hindrance of the amine molecule, and the solubility of the growing polymer chain. sci-hub.se

Free radical polymerization of vinylanthracene monomers, including this compound, has also been studied. However, anthracene is known to be an efficient radical quencher, which can inhibit or retard the radical polymerization of vinyl monomers. lookchem.com Early studies suggested that obtaining high molecular weight poly(9-vinylanthracene) by standard addition polymerization techniques was not possible. lookchem.com Despite these challenges, research continues to explore controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation Chain Transfer) and ATRP (Atom Transfer Radical Polymerization), which offer better control over molecular weight and architecture for a wide range of vinyl monomers. sigmaaldrich.comsigmaaldrich.com While these techniques are applicable to many vinyl monomers, their specific application and effectiveness for this compound require careful consideration of the anthracene moiety's influence on radical species and chain transfer reactions.

Beyond direct polymerization of vinylanthracene monomers, anthracene moieties can be incorporated into polymer structures through copolymerization or post-polymerization modification reactions. Copolymerization of vinylanthracene with other monomers allows for the control of anthracene content and distribution within the polymer chain. For instance, studies have investigated the copolymerization of 9-vinylanthracene with monomers like styrene. researchgate.net The reactivity of vinylanthracene monomers in copolymerization is influenced by steric hindrance and the electronic nature of the anthracene system. researchgate.net

Anthracene groups can also be introduced into pre-formed polymers through reactions with reactive sites on the polymer backbone or chain ends. This post-polymerization functionalization allows for precise placement and content of anthracene moieties. Examples include the functionalization of polymers via Diels-Alder reactions between pendent anthracene groups and dienophiles. researchgate.net This strategy has been used to incorporate anthracene into polymers like isotactic polypropylene, providing a route to functionalized materials with controlled properties. researchgate.net

Strategies for incorporating anthracene into the main chain often involve monomers where the anthracene unit is part of the polymerizable group or linking two polymerizable functionalities. For example, polymers with anthracene in the backbone have been synthesized via methods like Williamson polycondensation using dichloromethylanthracene derivatives. researchgate.net Another approach involves the photo-polymerization of anthracene derivatives that are suitably positioned to form main-chain polymers upon irradiation. researchgate.net

Incorporation at chain ends can be achieved using initiators or terminators functionalized with anthracene groups in controlled polymerization techniques. This allows for the synthesis of polymers with anthracene labels at specific chain ends, useful for studies on polymer dynamics and architecture.

The choice of strategy depends on the desired polymer architecture, the position of the anthracene moiety, and the specific properties required for the final material.

Analysis of Conformational Transitions in Poly(this compound) and its Copolymers

The conformational behavior of poly(this compound) and its copolymers is significantly influenced by the presence of the bulky and rigid anthracene pendant groups. These large side groups can restrict chain mobility and induce specific local and global conformations.

Electrochemical studies on poly(9-vinylanthracene) (PVA), a related vinylanthracene polymer, have provided insights into the polymer's structure and the interaction between the pendant anthracene groups. Cyclic voltammetry studies on PVA in solution showed reversible reduction waves associated with the anthracene units. utexas.edu The shape of the voltammetric response can provide information about electron transfer between centers and along the polymer chains, which is related to the polymer's conformation. utexas.edu These studies suggested that the poly(9-vinylanthracene) investigated had a conventional vinyl (1,2 type) structure. utexas.edu

Conformational transitions in polymers can be studied using various techniques, including spectroscopy and scattering methods. For polymers containing fluorescent moieties like anthracene, fluorescence spectroscopy, particularly polarized luminescence, can be a sensitive tool to probe intramolecular motion and conformational changes. researchgate.net By labeling polymer chains with a small number of fluorescent groups ("luminescent marks"), researchers can investigate the mobility of different parts of the chain and how it is affected by factors such as temperature, solvent, and interactions with other molecules. researchgate.net

Studies on other anthracene-containing polymers have highlighted the impact of anthracene incorporation on polymer chain packing and intermolecular interactions, such as π-π stacking between anthracene units. researchgate.netrsc.org These interactions can play a crucial role in the solid-state morphology and properties of the polymers and can also influence conformational preferences in solution, particularly at higher concentrations. The extent of these interactions is dependent on the polymer architecture (e.g., main-chain vs. side-chain incorporation) and the specific arrangement of the anthracene moieties. researchgate.net

Analyzing conformational transitions often involves comparing experimental data from techniques like NMR, X-ray scattering, and spectroscopy with theoretical modeling, such as molecular dynamics simulations. These combined approaches can provide a detailed picture of how the polymer chain's conformation changes in response to external stimuli or changes in the polymer's environment.

The conformational behavior of poly(this compound) and its copolymers is critical for understanding their bulk properties and their performance in applications where the spatial arrangement of the anthracene chromophores is important, such as in optoelectronic devices or sensors.

Spectroscopic and Photophysical Investigations of 1 Vinylanthracene Systems

Electronic Absorption and Emission Characteristics

The electronic properties of 1-vinylanthracene, like other anthracene (B1667546) derivatives, are dominated by the extended π-conjugated system of the anthracene core. The vinyl substituent, while seemingly a minor addition, can significantly influence the photophysical behavior of the molecule.

Steady-State Absorption Spectroscopy for Electronic Transitions

Steady-state absorption spectroscopy reveals the electronic transitions from the ground state to various excited states of a molecule. For anthracene and its derivatives, the absorption spectrum in the ultraviolet-visible region is characterized by distinct bands corresponding to π → π* transitions. wikipedia.org The position and intensity of these bands are sensitive to the molecular structure and the solvent environment.

While specific absorption maxima for this compound are not extensively documented in readily available literature, general trends for vinyl-substituted anthracenes can be inferred. The vinyl group can extend the conjugation of the anthracene moiety, which typically leads to a bathochromic (red) shift of the absorption bands compared to unsubstituted anthracene. The absorption spectrum of anthracene in solution typically displays well-resolved vibronic structures. It is expected that this compound would also exhibit a structured absorption spectrum, with the positions of the vibronic bands potentially being influenced by the vinyl group's position and conformational orientation relative to the anthracene ring.

Fluorescence Emission Spectroscopy: Spectral Profiles and Quantum Yield Determinations

Upon absorption of a photon, an excited molecule can return to the ground state by emitting a photon, a process known as fluorescence. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is red-shifted due to energy loss in the excited state through vibrational relaxation.

Detailed fluorescence emission spectra and quantum yields specifically for this compound are scarce in the published literature, with more focus being placed on the 9-vinylanthracene (B1293765) isomer. For 9-vinylanthracene, the emission maximum is observed around 427 nm in cyclohexane. aatbio.com It is plausible that this compound would exhibit fluorescence in a similar region, with the exact wavelength maximum and spectral shape being dependent on the solvent polarity and viscosity.

Time-Resolved Emission Spectroscopy and Fluorescence Lifetime Measurements

Time-resolved emission spectroscopy provides information about the dynamics of the excited state. The fluorescence lifetime (τf) is the average time a molecule spends in the excited state before returning to the ground state. This parameter is sensitive to various deactivation pathways, both radiative (fluorescence) and non-radiative.

Specific fluorescence lifetime data for this compound is not widely reported. For comparison, 9-vinylanthracene has a reported fluorescence lifetime of 5.53 ns. rsc.org The lifetime of this compound is expected to be in a similar nanosecond range, characteristic of many aromatic hydrocarbons. Time-resolved studies would be crucial to understand the kinetics of its excited-state decay and to probe any dynamic processes such as excimer formation or energy transfer.

Excited State Dynamics and Deactivation Pathways

Following photoexcitation, a molecule can undergo several photophysical and photochemical processes that compete with fluorescence. Understanding these deactivation pathways is essential for a complete picture of the molecule's photophysics.

Intramolecular Photophysical Processes: Internal Conversion and Intersystem Crossing Efficiency

Besides fluorescence, excited singlet states can deactivate non-radiatively through internal conversion (IC) to the ground state or intersystem crossing (ISC) to a triplet state. asdlib.org Internal conversion is a process where the molecule transitions between electronic states of the same spin multiplicity without the emission of a photon, with the excess energy being dissipated as heat. Intersystem crossing involves a spin-forbidden transition to a triplet state. photonics.comebsco.com

The efficiency of these processes in this compound has not been specifically quantified in the available literature. However, for anthracene derivatives in general, both IC and ISC are significant deactivation pathways. The presence of the vinyl group at the 1-position could potentially influence the rates of these processes compared to unsubstituted anthracene or other isomers due to changes in the electronic structure and vibrational modes. Theoretical calculations and transient absorption spectroscopy would be necessary to determine the quantum yields of intersystem crossing and the rate constants for internal conversion in this compound.

Intermolecular Energy Transfer Mechanisms in this compound Dimers and Aggregates

At higher concentrations or in the solid state, anthracene derivatives can form dimers and aggregates. In these assemblies, intermolecular interactions can lead to new deactivation pathways, including energy transfer and excimer formation. mdpi.com

Energy transfer can occur between an excited monomer and a ground-state monomer, leading to the migration of the excitation energy through the aggregated system. This process is particularly relevant in polymers like poly(this compound). acs.org

Excimer formation involves the association of an excited molecule with a ground-state molecule to form an excited-state dimer. Excimers typically exhibit a broad, structureless, and red-shifted emission compared to the monomer fluorescence. The formation of excimers is a common phenomenon in concentrated solutions of anthracene and its derivatives and is a potential deactivation pathway for excited this compound. The study of concentration-dependent and temperature-dependent fluorescence spectra would be required to investigate excimer formation in this compound systems.

Quenching Phenomena: Interplay of Molecular Structure and Environmental Factors (e.g., Heavy Atom Effect)

Fluorescence quenching is a process that decreases the fluorescence intensity of a given substance. In the context of this compound and related aromatic systems, quenching can be initiated by various molecular interactions and environmental conditions. A notable mechanism is the heavy atom effect, which can occur via intramolecular (heavy atom within the fluorophore) or intermolecular (heavy atom in a colliding species, or "perturber") pathways.

The external heavy-atom effect is a prominent example of intermolecular quenching. rsc.orgresearchgate.net This phenomenon occurs when a heavy atom, such as a halide ion (e.g., I⁻, Br⁻) or a metal atom, is present in the solvent or as part of a quencher molecule. slideshare.net The proximity of the heavy atom to the excited this compound molecule enhances spin-orbit coupling. This enhanced coupling facilitates intersystem crossing (ISC), a non-radiative process where the molecule transitions from its lowest singlet excited state (S₁) to a triplet state (T₁). researchgate.netslideshare.net Since fluorescence is defined as radiative decay from the S₁ state, the increased rate of S₁ → T₁ transition effectively depopulates the S₁ state, leading to a decrease in fluorescence quantum yield. mdpi.com

The quenching process in a fluid solution involving an external heavy-atom quencher often follows Stern-Volmer kinetics. researchgate.net The efficiency of this quenching is dependent on the atomic number of the heavy atom; heavier atoms with larger spin-orbit coupling constants induce more efficient quenching. While direct quenching of the singlet state is one pathway, the heavy-atom effect is particularly significant in how it influences the population and decay of triplet states. nih.govrsc.org For anthracene derivatives, interaction with molecular oxygen is also a common quenching mechanism, leading to the formation of non-fluorescent endoperoxides. mdpi.com

Solvatochromism and Environmental Sensitivity of Photoluminescence

Solvatochromism describes the change in the absorption or emission spectra of a chemical compound when it is dissolved in different solvents. wikipedia.org This phenomenon arises from the differential solvation of the ground and excited states of the molecule due to interactions between the solute and solvent molecules. wikipedia.org The photoluminescence of anthracene and its derivatives, including this compound, is sensitive to the polarity of their environment. researchgate.netnih.gov

The spectral shifts observed can be categorized as:

Bathochromic Shift (Red Shift): The emission maximum shifts to a longer wavelength. This typically occurs in polar solvents that can better stabilize the more polar excited state compared to the ground state, thus lowering the energy gap for emission. wikipedia.org

Hypsochromic Shift (Blue Shift): The emission maximum shifts to a shorter wavelength. This can happen if the ground state is more strongly stabilized by the solvent than the excited state. wikipedia.org

For nonpolar aromatic hydrocarbons like anthracene, solvatochromic shifts in nonpolar solvents are primarily influenced by dispersion forces. researchgate.net In polar solvents, a more complex interaction involving the solvent's electric field, known as the solvent Stark effect, contributes to the spectral shifts. nih.gov Studies on anthracene have shown that even though it is a nonpolar molecule, it experiences measurable solvatochromic shifts. researchgate.netnih.gov For instance, the fluorescence emission of anthracene shows peaks at approximately 380 nm, 400 nm, and 425 nm in water. nih.gov The intensity and precise location of these peaks can be modulated by the solvent's properties, reflecting the environmental sensitivity of the anthracene core's photoluminescence.

Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ) Behavior

The emission properties of fluorophores like this compound can be dramatically different in solution versus in the aggregated or solid state. Two opposing phenomena, Aggregation-Caused Quenching (ACQ) and Aggregation-Induced Emission (AIE), describe this behavior.

Aggregation-Caused Quenching (ACQ): Many traditional fluorophores, including the parent anthracene molecule, are highly emissive in dilute solutions but become weakly emissive or non-emissive at high concentrations or in the solid state. This is known as ACQ. acs.org The primary cause is the formation of π-π stacked aggregates, which create non-radiative decay pathways such as excimer formation. In these arrangements, the close proximity of the planar aromatic rings facilitates strong intermolecular interactions that quench fluorescence. acs.org

Aggregation-Induced Emission (AIE): In contrast, AIE is a phenomenon where certain molecules are non-emissive when dissolved but become highly luminescent upon aggregation. acs.orgrsc.org This effect is typically observed in molecules with rotatable groups, such as phenyl or vinyl moieties attached to a conjugated core. In solution, the free intramolecular rotation of these groups provides a non-radiative pathway for the excited state to relax, thus quenching emission. acs.org However, in the aggregate state, these rotations are physically restricted (Restriction of Intramolecular Rotation, or RIR mechanism). This blockage of the non-radiative channel forces the excited state to decay radiatively, thereby "turning on" the fluorescence. acs.org

Several derivatives of 9,10-distyrylanthracene (B86952) and other 9,10-diheteroarylanthracenes are well-known AIEgens. rsc.orgnih.gov The vinyl group in this compound provides a rotatable component attached to the anthracene core. While anthracene itself is prone to ACQ, the presence of the vinyl substituent could potentially induce AIE characteristics by restricting its rotation in an aggregated state. For example, some 1,2-bis(9-anthracyl)vinylene derivatives exhibit AIE due to the highly twisted conformations of the anthracyl groups, which prevents effective π-stacking and restricts rotational motion in aggregates. acs.org

Mechanochromic and Piezochromic Luminescence Properties

Mechanochromic and piezochromic luminescence are forms of stimuli-responsive behavior where the fluorescence color of a material changes in response to mechanical stimuli such as grinding, shearing, or pressure. rsc.orgresearchgate.net This phenomenon is particularly relevant for organic solid-state emitters, including derivatives of anthracene.

The underlying mechanism for mechanochromism in many organic materials is a force-induced phase transition. researchgate.net Typically, the pristine material exists in a stable crystalline state with a specific molecular packing and corresponding emission color. Upon grinding or applying pressure, the crystalline structure is disrupted, leading to a less ordered or amorphous state. This change in the solid-state packing alters the intermolecular interactions (e.g., π-π stacking), which in turn modifies the energy of the excited state and results in a different emission wavelength. rsc.org For many anthracene derivatives, this process leads to a bathochromic (red) shift in the fluorescence. rsc.orgrsc.org

This transformation is often reversible. The original crystalline state and its corresponding fluorescence color can frequently be restored by annealing (heating) or by fuming the ground sample with a suitable solvent. rsc.org While many anthracene derivatives show some mechanochromic behavior, the contrast of the color change can be modest. rsc.org However, strategic molecular design, such as creating donor-acceptor (D-A) structures, can lead to high-contrast mechanochromic luminescence with significant wavelength shifts. rsc.orgrsc.org For example, certain pyridine-functionalized anthracene derivatives exhibit dramatic color changes from blue to yellow upon grinding, with a wavelength shift exceeding 120 nm. rsc.orgrsc.org Similar principles could apply to this compound systems, where mechanical force could alter the packing and conformation of the vinyl group relative to the anthracene plane in the solid state.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. uobasrah.edu.iq

¹H-NMR and ¹³C-NMR: These one-dimensional NMR techniques provide detailed information about the hydrogen and carbon framework of a molecule, respectively.

¹H-NMR: The proton NMR spectrum of this compound displays distinct signals for the protons on the anthracene core and the vinyl group. The aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm), with characteristic splitting patterns (doublets, triplets, multiplets) arising from spin-spin coupling with neighboring protons. The vinyl protons (-CH=CH₂) appear in a separate region (typically δ 5.0-7.5 ppm) and exhibit a complex splitting pattern due to geminal, cis, and trans couplings.

¹³C-NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The aromatic carbons of the anthracene moiety and the olefinic carbons of the vinyl group resonate in the downfield region (typically δ 110-140 ppm). nih.govchemicalbook.com

The precise chemical shifts are sensitive to the electronic environment of each nucleus, making NMR a powerful method for confirming the structure of this compound and its derivatives. umich.edu

¹H and ¹³C NMR Chemical Shift Data for 9-Vinylanthracene (Note: this compound is systematically named 9-Vinylanthracene)

| Spectrum Type | Assignment | Approximate Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H-NMR | Aromatic Protons (Anthracene Core) | 7.4 - 8.5 |

| ¹H-NMR | Vinyl Proton (-CH=) | ~7.1 (dd) |

| ¹H-NMR | Vinyl Protons (=CH₂) | ~5.9 (d), ~5.5 (d) |

| ¹³C-NMR | Aromatic Carbons (C1-C8, C4a, C8a, C9a, C10a) | 122 - 132 |

| ¹³C-NMR | Aromatic Carbon (C9) | ~135 |

| ¹³C-NMR | Vinyl Carbon (-CH=) | ~129 |

| ¹³C-NMR | Vinyl Carbon (=CH₂) | ~120 |

Diffusion-Ordered Spectroscopy (DOSY): DOSY is a powerful two-dimensional NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. rsc.orgox.ac.uk Larger molecules diffuse more slowly in solution and thus have smaller diffusion coefficients. The DOSY experiment generates a 2D plot with chemical shifts on one axis and diffusion coefficients on the other. u-tokyo.ac.jp This allows the NMR spectrum of each component in a mixture to be resolved. For this compound systems, DOSY could be used to:

Analyze mixtures containing monomer, oligomers, and polymers of this compound without physical separation. rsc.org

Study intermolecular interactions and aggregation phenomena by detecting changes in the diffusion coefficient as aggregates form.

Characterize the size and dispersity of polymers synthesized from this compound. rsc.org

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. ksu.edu.sa These two methods are complementary, as their selection rules differ. uni-siegen.deplus.ac.at

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). A vibration is IR active only if it causes a change in the molecule's dipole moment. ksu.edu.saspectroscopyonline.com For this compound, the IR spectrum would show characteristic absorption bands for:

Aromatic C-H stretching: Typically above 3000 cm⁻¹.

Aromatic C=C stretching: In the 1450-1600 cm⁻¹ region.

Vinyl C=C stretching: A sharp band around 1620-1640 cm⁻¹.

Vinyl C-H stretching: Also appearing above 3000 cm⁻¹.

Out-of-plane C-H bending (wagging): Strong bands in the 675-1000 cm⁻¹ region, which are diagnostic for the substitution pattern on the aromatic ring and the vinyl group.

Raman Spectroscopy: Raman spectroscopy is a light-scattering technique. When monochromatic light interacts with a molecule, most of it is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering) at a different frequency. plus.ac.atumsl.edu The frequency shift corresponds to the vibrational energy levels of the molecule. A vibration is Raman active if it causes a change in the molecule's polarizability. ksu.edu.sa Raman spectroscopy is particularly sensitive to symmetric, non-polar bonds. Key features in the Raman spectrum of this compound would include:

Symmetric "breathing" modes of the anthracene ring: Strong, sharp peaks characteristic of the polycyclic aromatic structure.

Vinyl C=C stretching: This bond is often strongly Raman active due to the significant change in polarizability during the stretch. umsl.edu

Homo-nuclear C-C bonds: The C-C bonds within the aromatic rings are generally more prominent in Raman than in IR spectra. ksu.edu.sa

Because water is a very weak Raman scatterer, Raman spectroscopy is especially useful for studying samples in aqueous solutions, an area where IR spectroscopy is often limited by the strong IR absorption of water. plus.ac.at

Surface-Enhanced Raman Scattering (SERS) and Surface-Enhanced Resonance Raman Scattering (SERRS) for Interfacial Studies

Surface-Enhanced Raman Scattering (SERS) and Surface-Enhanced Resonance Raman Scattering (SERRS) are highly sensitive spectroscopic techniques capable of providing detailed vibrational information from molecules situated at or near the surface of metallic nanostructures. The fundamental principle of SERS involves the significant enhancement of the Raman scattering signal from molecules adsorbed onto or in close proximity to a nanostructured metal surface, typically gold or silver. This enhancement arises from two primary mechanisms: an electromagnetic mechanism, resulting from the amplification of the local electric field via localized surface plasmon resonance (LSPR) on the metal surface, and a chemical mechanism, involving charge-transfer complexes between the analyte and the metal surface. SERRS combines the SERS effect with the resonance Raman effect, where the excitation laser wavelength is chosen to coincide with an electronic absorption band of the analyte, leading to even greater signal enhancement.

While specific SERS or SERRS studies focusing exclusively on this compound are not extensively documented in the literature, the techniques have been successfully applied to the study of parent polycyclic aromatic hydrocarbons (PAHs) like anthracene and its derivatives. nih.gov These studies provide a framework for understanding how SERS can be applied to this compound for interfacial analysis. By adsorbing this compound onto a SERS-active substrate, such as silver nanoparticles, it is possible to probe its molecular orientation and interactions at the interface.

The vibrational modes of the anthracene core and the vinyl substituent would be selectively enhanced, providing insights into the molecule's binding mechanism to the surface. For instance, changes in the vibrational frequencies or relative intensities of the C=C stretching mode of the vinyl group and the aromatic ring breathing modes could indicate the molecule's orientation relative to the metal surface and the nature of the surface-adsorbate interaction. SERS is particularly valuable for detecting trace amounts of such compounds and for studying processes at solid-liquid or solid-gas interfaces. researchgate.net

Below is a table of representative Raman bands observed for the parent compound, anthracene, which would be expected to dominate the SERS spectrum of this compound, with additional contributions from the vinyl group.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~395 | Ring Deformation |

| ~750 | C-H Out-of-Plane Bending |

| ~1165 | C-H In-Plane Bending |

| ~1260 | C-H In-Plane Bending / C-C Stretching |

| ~1405 | Aromatic C-C Stretching (Ring Breathing) |

| ~1555 | Aromatic C-C Stretching |

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential analytical technique for characterizing the molecular weight and molecular weight distribution of polymers. wikipedia.org The method separates polymer chains based on their hydrodynamic volume in solution. youtube.com A dissolved polymer sample is passed through a column packed with porous gel beads. researchgate.net Larger polymer coils are excluded from the pores and thus travel a shorter path, eluting from the column more quickly. Smaller polymer coils can penetrate the pores to varying extents, resulting in a longer path and later elution times. wikipedia.org

For poly(this compound), GPC is the standard method to determine its molecular weight characteristics, which are crucial as they dictate the physical properties of the polymer. The analysis provides several key parameters: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw to Mn. wikipedia.orgresearchgate.net The PDI value indicates the breadth of the molecular weight distribution; a value close to 1.0 signifies a narrow distribution where polymer chains are of similar lengths. researchgate.net

The GPC system is calibrated using polymer standards of known molecular weight, such as polystyrene, to create a calibration curve of log(molecular weight) versus elution time. wikipedia.org This curve is then used to determine the molecular weight distribution of the poly(this compound) sample.

| Parameter | Value | Description |

|---|---|---|

| Number-Average Molecular Weight (Mn) | 21,500 g/mol | The total weight of the polymer divided by the total number of polymer chains. |

| Weight-Average Molecular Weight (Mw) | 24,940 g/mol | An average that accounts for the contribution of larger polymer chains. |

| Polydispersity Index (PDI = Mw/Mn) | 1.16 | A measure of the broadness of the molecular weight distribution. |

Note: Data presented is for a representative Poly(2-Vinylanthracene) sample as a proxy for illustrating the technique's application.

X-ray Diffraction (XRD) for Crystalline Structure and Packing Analysis

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to determine the atomic and molecular structure of a crystal. wikipedia.orglibretexts.org The method relies on the diffraction of a beam of X-rays by the ordered, periodic arrangement of atoms within a crystal lattice. libretexts.org By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be produced, allowing for the precise determination of atomic positions, bond lengths, and bond angles. wikipedia.org

In the context of this compound, XRD is particularly useful for analyzing the structure of the monomer in its crystalline state or, more commonly, for characterizing products derived from it. A notable application is the structural elucidation of the photodimer of 9-vinylanthracene. Upon irradiation, 9-vinylanthracene undergoes a [4π+4π] cycloaddition reaction to form a dimeric product. Single-crystal XRD analysis was instrumental in unambiguously determining the structure of this dimer. acs.org The analysis confirmed the formation of a cyclobutane (B1203170) ring linking the two anthracene moieties and provided precise data on the crystal packing and molecular conformation. acs.orgacs.org

The crystallographic data obtained from such an analysis includes the unit cell dimensions (a, b, c), the angles between the cell axes (α, β, γ), the crystal system, and the space group, which describes the symmetry of the crystal. acs.org

| Parameter | Value |

|---|---|

| Molecular Formula | C₃₂H₂₄ |

| Molecular Weight | 408.5 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 8.085 (2) Å |

| b | 13.224 (3) Å |

| c | 10.533 (3) Å |

| β | 109.92 (2)° |

| Volume (U) | 1058.8 ų |

| Z (Molecules per unit cell) | 2 |

Mass Spectrometry (e.g., Time-of-Flight, FTICR) for Cluster and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a fundamental tool for determining the molecular weight and elemental composition of a compound and for elucidating its structure through the analysis of fragmentation patterns. wikipedia.org In a typical mass spectrometer, a sample is first vaporized and then ionized. The resulting ions are accelerated and separated based on their m/z ratio, and finally detected. libretexts.org

For this compound (molecular weight ~204.27 g/mol ), electron ionization (EI) is a common method used in conjunction with gas chromatography (GC-MS). In EI-MS, high-energy electrons bombard the molecule, knocking off an electron to produce a molecular ion (M⁺•). libretexts.org Due to the stability of the fused aromatic ring system, the molecular ion of this compound is expected to be prominent in the mass spectrum. libretexts.orgwhitman.edu

The molecular ion, being energetically unstable, can subsequently break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that is characteristic of the molecule's structure. wikipedia.org For aromatic compounds like this compound, fragmentation often involves the loss of small, stable neutral molecules or radicals. The primary peaks observed in the mass spectrum of this compound correspond to the molecular ion and key fragments.

| m/z Value | Relative Intensity | Possible Ion Identity |

|---|---|---|

| 204 | High | [C₁₆H₁₂]⁺• (Molecular Ion) |

| 203 | Highest (Base Peak) | [C₁₆H₁₁]⁺ (Loss of H•) |

| 202 | High | [C₁₆H₁₀]⁺• (Loss of H₂) |

| 178 | Moderate | [C₁₄H₁₀]⁺• (Loss of C₂H₂, acetylene) |

Note: Data derived from public spectral databases. Relative intensities can vary with instrument conditions.

Computational and Theoretical Modeling of 1 Vinylanthracene Systems

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-vinylanthracene. These calculations provide a detailed picture of the molecule's geometry, orbital energies, and electronic transitions.

Density Functional Theory (DFT) is a widely used computational method to determine the ground-state properties of molecules like this compound. DFT calculations are employed to optimize the molecular geometry, finding the most stable conformation by locating the minimum on the potential energy surface. psu.edu For this compound and its derivatives, a common finding from DFT calculations is that the vinyl group is rotated out of the plane of the anthracene (B1667546) core. psu.edursc.org This twist is a crucial feature of the ground state energy landscape, as it influences the extent of π-conjugation between the vinyl group and the aromatic system. rsc.org The specific dihedral angle is a result of the balance between conjugative effects, which favor planarity, and steric hindrance.

Calculations are typically performed using functionals like B3LYP combined with basis sets such as 6-31G(d) or 6-311G(d,p) to achieve a balance between computational cost and accuracy. psu.edursc.orgpkusz.edu.cn These theoretical models have been instrumental in interpreting experimental data and understanding structure-property relationships in systems containing the this compound moiety. researchgate.netvt.edu

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic and optical properties of a molecule. DFT calculations are the standard method for computing the energies and spatial distributions of these orbitals.

For this compound derivatives, the HOMO and LUMO are typically centered on the π-conjugated system. mdpi.comresearchgate.net Theoretical studies show that the HOMO electron density is largely located on the anthracene ring and the central C=C double bond of the vinyl group. mdpi.comresearchgate.net Similarly, the LUMO's electron cloud is distributed over the anthracene moiety. mdpi.comaip.org This distribution indicates that electronic excitations are primarily of a π-π* character within the conjugated framework. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that correlates with the molecule's electronic absorption and emission properties. mdpi.com

Table 1: Calculated Frontier Orbital Energies for a this compound Derivative Calculations performed using the B3LYP functional and 6-31G basis set.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.31 |

| LUMO | -2.08 |

| Energy Gap | 3.23 |

| Data sourced from a study on (E)-4-(2-(anthracen-9-yl)vinyl)-1-methylpyridin-1-ium, a representative this compound derivative. mdpi.com |

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TDDFT) is the workhorse for studying excited states. TDDFT is used to calculate vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, and to optimize the geometries of excited states. psu.edursc.orgrsc.org

For anthracene derivatives, TDDFT calculations have revealed that significant geometrical changes can occur upon electronic excitation. vt.edu These changes, such as the puckering of the anthracene ring or alterations in the vinyl group's dihedral angle, are crucial for understanding the molecule's photophysical behavior, including fluorescence and non-radiative decay pathways. vt.edu Furthermore, TDDFT can be used to calculate other excited-state properties. For instance, studies on this compound have shown its excited-state dipole moment to be effectively zero, which has implications for its interaction with polar environments and its behavior in acid-catalyzed photohydration reactions. cdnsciencepub.com The agreement between TDDFT-calculated excitation energies and experimental absorption spectra provides validation for the theoretical models used. researchgate.net

Reaction Pathway Analysis and Energy Barrier Determination for Polymerization and Transformations

Theoretical modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating the energy barriers that govern reaction rates. This is particularly valuable for understanding the polymerization and chemical transformations of this compound.

Quantum chemical calculations have been applied to study the addition reactions of this compound with other molecules, which serves as a model for polymerization. researchgate.netaanda.org For example, the reaction pathways for the addition of this compound onto fullerene cations have been investigated. researchgate.net These studies calculate the reaction to be exothermic, indicating a spontaneous process. researchgate.net

In another study, the formation of clusters involving this compound and dicoronylene cations was modeled, revealing multiple possible reaction pathways. aanda.orgaanda.org The calculations showed that all identified pathways are exothermic, with formation energies ranging from -2.8 eV to -3.5 eV, suggesting that the reactions are thermodynamically favorable. aanda.org The variation in energy depends on the specific site of attachment on the dicoronylene molecule. aanda.org Such calculations are vital for predicting the most likely reaction mechanisms and understanding the formation of complex molecular structures. aanda.orgaanda.org

Table 2: Calculated Exothermic Energies for this compound Addition to a Dicoronylene Cation

| Reaction Pathway | Exothermic Energy (eV) |

| P1 | -2.8 |

| P2 | -3.3 |

| P3 | -2.9 |

| P4 | -3.5 |

| Data sourced from Zhen, J. et al. (2019). aanda.org |

Simulations of Charge Transfer Processes at Molecular Interfaces and in Condensed Phases

Simulating charge transfer is essential for applications of this compound in organic electronics, where the efficiency of charge injection, transport, and separation at interfaces is paramount. Multiscale simulations that combine quantum mechanics with molecular dynamics (MD) are often employed to model these complex processes in condensed phases. researchgate.net These models can predict charge mobility by calculating key parameters like reorganization energy and charge transfer integrals between adjacent molecules in a crystal or thin film. researchgate.netpku.edu.cn Theoretical studies on anthracene derivatives show that chemical modifications and molecular packing significantly influence charge transport properties. researchgate.net

Non-adiabatic molecular dynamics (NA-MD) is a sophisticated simulation technique used to model processes involving transitions between different electronic states, such as electron-hole separation following photoexcitation at a donor-acceptor interface. npl.co.ukwhiterose.ac.ukrsc.org

Recent NA-MD simulations have investigated the charge transfer dynamics at an interface between anthracene (as a model for this compound) and a two-dimensional Janus MoSSe monolayer. nih.govacs.org In these simulations, after light absorption by the anthracene molecule, an excited electron can transfer to the MoSSe layer. The simulations show that this electron transfer is an ultrafast process. nih.govacs.org

The dynamics are governed by the non-adiabatic coupling (NAC) between the donor state (on anthracene) and the acceptor states (in the MoSSe). nih.gov A key finding is that the electron transfer is faster when the anthracene molecule is adsorbed on the selenium (Se) side of the Janus monolayer compared to the sulfur (S) side. nih.govacs.org This is attributed to stronger NAC on the Se side, which results from a smaller energy gap and greater spatial overlap between the donor and acceptor wave functions. nih.govacs.org These simulations provide a detailed atomistic view of the critical factors controlling charge separation efficiency at organic-inorganic interfaces. nih.gov

Despite a comprehensive search for computational and theoretical modeling data specifically concerning this compound, detailed research findings on its conformational analysis, torsional motions, and rotamer interconversion are not available in the public domain. Studies have predominantly focused on other isomers, such as 2-vinylanthracene (B14823) and 9-vinylanthracene (B1293765), leaving a knowledge gap regarding the specific rotational dynamics of the this compound system.

Computational chemistry is a powerful tool for elucidating the conformational landscapes of molecules. Such studies typically involve calculating the potential energy surface as a function of the dihedral angle between the vinyl group and the anthracene ring. This analysis would reveal the geometries of stable conformers (rotamers), the energy barriers to rotation between them, and the dynamics of their interconversion. However, specific values for these parameters for this compound have not been reported in the searched scientific literature.

For analogous molecules like 2-vinylanthracene, research has shown the existence of s-cis and s-trans conformers, with defined energy barriers for their interconversion in both the ground and excited states. It is plausible that this compound also exhibits similar rotameric structures, likely influenced by the steric hindrance between the vinyl group and the peri-hydrogen atom at the 9-position of the anthracene core. This interaction would be a key determinant of the preferred conformations and the energy required for the vinyl group's rotation.

Without dedicated computational studies, any discussion on the specific dihedral angles of stable rotamers, the precise energy barriers for torsional motion, or the kinetics of rotamer interconversion for this compound would be purely speculative. Therefore, no data tables or detailed research findings on this specific topic can be presented.

Advanced Applications of 1 Vinylanthracene in Functional Materials and Devices

Organic Electronic and Optoelectronic Materials

The unique electronic structure of 1-vinylanthracene and its derivatives makes them valuable components in the development of organic electronic devices. Their ability to be chemically modified allows for the fine-tuning of properties such as charge carrier mobility, energy levels, and solid-state luminescence, which are critical for device performance.

Design and Integration in Organic Light-Emitting Diodes (OLEDs)

Anthracene-based materials are foundational to the development of organic light-emitting diodes (OLEDs) due to their high quantum efficiency and blue-emissive properties. sci-hub.sesci-hub.se this compound serves as a key building block for creating luminescent materials used in OLEDs. chembk.com The vinyl group facilitates its incorporation into polymers and larger molecular systems designed for light emission. For instance, polycarbosilane modified with 9-ethylanthracene, synthesized from 9-vinylanthracene (B1293765), displays a high quantum yield blue emission (up to 80.06%), making it a promising material for low-cost, foldable organic devices. sci-hub.sesci-hub.se Derivatives such as distyrylanthracenes have also been successfully incorporated into OLED structures. rsc.orgrsc.orgscispace.com The rigid aromatic structure of these anthracene (B1667546) derivatives helps to minimize vibrational energy losses, leading to high color purity in the emitted light. sci-hub.sesci-hub.se

Performance Enhancement in Organic Field-Effect Transistors (OFETs)

Vinylanthracene derivatives have been extensively investigated as active materials in organic field-effect transistors (OFETs), demonstrating significant potential for enhancing device performance and stability. guidechem.comresearchgate.net The introduction of vinylanthracene moieties into organic semiconductors can lead to materials with high charge mobility due to favorable intermolecular interactions and molecular packing in the solid state. researchgate.netwku.edu

Several studies have highlighted the impressive performance of OFETs based on these materials. For example, transistors using di(phenylvinyl)anthracene (DPVAnt) exhibit a combination of high carrier mobility and improved environmental stability compared to the benchmark material, pentacene. researchgate.net Similarly, symmetrically substituted thienylvinylene anthracene derivatives have shown high field-effect mobilities of up to 0.4 cm² V⁻¹ s⁻¹. researchgate.netsnu.ac.kr Another derivative, 2,6-distyrylanthracene (2,6-DPSAnt), has achieved hole mobilities as high as 0.75 cm² V⁻¹ s⁻¹. rsc.orgrsc.org These findings underscore the importance of the molecular design, where the vinylanthracene core contributes to the π-conjugated system essential for efficient charge transport. wku.edu

Contribution to Organic Photovoltaic Cells (OPVs) and Organic Light-Emitting Transistors (OLETs)

The versatility of this compound extends to its use in both organic photovoltaic (OPV) cells and organic light-emitting transistors (OLETs). In the realm of OPVs, this compound is used as a raw material for compounds in organic solar cells. chembk.com Research has explored the creation of strongly-coupled hybrids, such as silicon quantum dot-vinylanthracene (Si QD-VA), where the vinylanthracene unit acts to enhance light absorption and provide pathways for carrier transport. researchgate.net

In the field of OLETs, which combine the switching function of a transistor with the light-emitting properties of an OLED, vinylanthracene derivatives have proven to be highly effective. Materials like 2,6-distyrylanthracene and 1,5-distyrylanthracene have been used to create OLETs that emit green light. rsc.orgrsc.org These materials successfully integrate high charge mobility with efficient solid-state luminescence, a challenging but crucial requirement for OLET applications. rsc.org For example, 2-(4-hexylstyryl)anthracene has demonstrated both high charge mobility (> 2 cm² V⁻¹ s⁻¹) and strong solid-state emission, making it suitable for OLET devices. rsc.org

Role in High Electron Mobility Organic Semiconductors

A key area of materials science is the development of organic semiconductors with high charge carrier mobility for faster and more efficient electronic devices. Derivatives of this compound have emerged as a promising class of materials in this pursuit. guidechem.com The strategic design of molecules incorporating the vinylanthracene structure has led to semiconductors with excellent performance characteristics.

One notable example is 2,6-Bis[2-(4-pentylphenyl)vinyl]anthracene (DPPVAnt), which exhibits a hole mobility of up to 1.28 cm²/V·s and remarkable environmental stability, retaining its high performance for over 20 months under ambient conditions. acs.orgpkusz.edu.cn This stability is attributed to its large band gap. acs.orgpkusz.edu.cn Other derivatives, such as 2,6-bis(2-thienylvinyl)anthracene (TVAnt) and 2,6-distyrylanthracene, also show high mobilities, reaching up to 0.44 cm²/V·s and 0.75 cm²/V·s, respectively. rsc.orgsnu.ac.kr The high mobility in these materials is often linked to their densely packed crystal structures and well-ordered thin-film morphology, which facilitate efficient intermolecular charge transport. acs.orgpkusz.edu.cn

| Derivative Name | Abbreviation | Reported Mobility (cm²/V·s) | Device Type | Reference |

|---|---|---|---|---|

| 2,6-Bis[2-(4-pentylphenyl)vinyl]anthracene | DPPVAnt | up to 1.28 | OFET | acs.orgpkusz.edu.cn |

| 2,6-distyrylanthracene | 2,6-DPSAnt | up to 0.75 | OFET | rsc.org |

| 2,6-bis(2-thienylvinyl)anthracene | TVAnt | up to 0.44 | OFET | snu.ac.kr |

| 1,5-distyrylanthracene | 1,5-DPSAnt | up to 0.15 | OFET | rsc.org |

Sensing Technologies

The electrochemical properties of this compound have been harnessed to develop advanced sensing technologies. By incorporating this molecule into larger polymer structures, sensors with high specificity and sensitivity can be fabricated.

Electrochemical Sensors: pH and Specific Ion (e.g., Sulfide) Detection

A notable application of this compound is in the creation of dual-purpose electrochemical sensors for both pH and sulfide (B99878) ions. researchgate.net This is achieved by copolymerizing vinylanthracene with vinylferrocene to create poly(vinylanthracene-co-vinylferrocene). researchgate.netnih.govgoogle.comresearchgate.net In this copolymer, the two moieties function independently but synergistically within a single material.

pH Sensing: The vinylanthracene component is redox-active and pH-sensitive. nih.gov Its oxidation potential exhibits a Nernstian shift with changes in pH, allowing for the determination of the solution's pH. nih.govnih.gov The vinylferrocene moiety serves as an internal reference signal, as its electrochemical response is insensitive to pH. nih.gov By measuring the potential difference between the anthracene and ferrocene (B1249389) oxidation waves, a reliable and calibration-less pH measurement can be achieved. researchgate.netresearchgate.net

Sulfide Ion Detection: Simultaneously, the ferrocene part of the copolymer enables the detection of sulfide ions. researchgate.net The oxidation of the ferrocene moiety undergoes an electrocatalytic reaction with sulfide. researchgate.net This results in a linear increase in the oxidative peak current that is proportional to the sulfide concentration, typically in the range of 0.2–2.0 mM. researchgate.net The anthracene signal remains unaffected by the presence of sulfide, allowing the sensor to measure pH and sulfide levels concurrently. google.com

| Analyte | Active Moiety | Detection Principle | Reference |

|---|---|---|---|

| pH | Vinylanthracene | Nernstian potential shift of the anthracene oxidation wave with pH. | researchgate.netnih.govnih.gov |

| Sulfide Ions (S²⁻) | Vinylferrocene | Electrocatalytic reaction between oxidized ferrocene and sulfide, leading to an increased oxidative current. | researchgate.netgoogle.com |

Fluorescent Sensors for Toxic and Explosive Aromatic Nitro Compounds

The detection of toxic and explosive aromatic nitro compounds is a significant area of research for global security and public safety. researchgate.netresearchgate.net this compound derivatives have been explored as promising materials for developing fluorescent sensors for these hazardous substances. researchgate.netresearchgate.netrsc.org The core principle behind their function lies in the electron-donating nature of the anthracene core, which interacts with electron-deficient nitroaromatic compounds. researchgate.netresearchgate.net

When a this compound-based fluorescent probe encounters a nitroaromatic compound, a process of electron transfer occurs from the electron-rich sensor to the electron-deficient analyte. researchgate.netresearchgate.net This transfer results in the quenching of the sensor's fluorescence, providing a detectable signal. rsc.org The efficiency of this quenching is often proportional to the concentration of the nitroaromatic compound, allowing for quantitative analysis. rsc.org

Researchers have synthesized various fluorescent probes based on anthracene derivatives. For instance, an anthracene-based chalcone (B49325) (S1) was synthesized and demonstrated unique properties like aggregation-induced emission and mechanochromic behavior. researchgate.netresearchgate.net This fluorescent aggregate was successfully applied to sense picric acid (PA) and 2,4-dinitrophenol (B41442) (2,4-DNP) in an aqueous solution. researchgate.netresearchgate.net The detection could even be visualized by the naked eye using a test strip-based sensor. researchgate.netresearchgate.net

Furthermore, the incorporation of bulky groups, such as trimethylsilylethynyl, onto the anthracene core can prevent self-quenching of the initial fluorescence intensity by inhibiting π–π stacking interactions. rsc.org This enhances the spectroscopic stability of the sensor in solution. rsc.org For example, 9,10-bis(trimethylsilylethynyl)anthracene has been shown to detect picric acid at parts-per-billion (ppb) levels. rsc.org Thin films of these fluorophores have also been used for the vapor-phase detection of nitroaromatics at room temperature. rsc.org

Iptycene-based receptors containing anthracene moieties have also been developed for the recognition of nitroaromatic compounds. nih.gov These receptors provide a cavity that can bind nitroaromatics in an edge-to-face mode, which is a more specific interaction than simple ring-stacking. nih.gov

Table 1: Performance of this compound-Based Fluorescent Sensors for Nitroaromatic Compounds

| Sensor Material | Target Analyte(s) | Detection Method | Key Features |

| Anthracene-based chalcone (S1) | Picric Acid (PA), 2,4-Dinitrophenol (2,4-DNP) | Fluorescence quenching, Visual (test strip) | Aggregation-induced emission, mechanochromic behavior. researchgate.netresearchgate.net |

| 9,10-bis(trimethylsilylethynyl)anthracene | Picric Acid (PA) | Fluorescence quenching | High sensitivity (ppb level detection). rsc.org |

| Iptycene-based receptors | 2,4-Dinitrotoluene, TNT | Fluorescence quenching | Cavity-based binding for enhanced selectivity. nih.gov |